Glutamic acid gamma-benzyl ester

Description

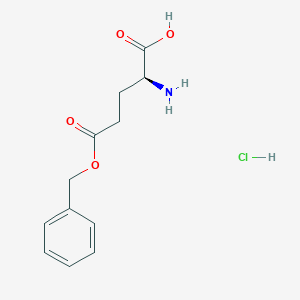

Glutamic acid gamma-benzyl ester (GABE), also known as γ-benzyl-L-glutamate (CAS: 1676-73-9), is a derivative of glutamic acid where the γ-carboxyl group is esterified with a benzyl group. Its molecular formula is C₁₂H₁₅NO₄, with a molecular weight of 237.3 g/mol. It is a white to off-white powder with a melting point range of 155–175°C and optical rotation [α]D²⁰ = +19 ± 2° (in acetic acid) . GABE is widely utilized in:

- Protein engineering: Site-specific modifications via genetic code expansion for pyroglutamation, metal chelation, or introducing reactive handles like acyl hydrazides .

- Polymer synthesis: As a monomer for biodegradable poly(γ-benzyl-L-glutamate) (PBLG), used in drug delivery systems and MRI-visible carriers .

- Biochemical research: High-purity (>98%) GABE serves as a building block for peptides and enzyme substrates .

Properties

IUPAC Name |

(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4.ClH/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,15,16);1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZLPPLZPHSRHJ-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Glutamic acid gamma-benzyl ester can be synthesized through the esterification of glutamic acid with benzyl alcohol. The reaction typically involves the use of a condensing agent and a solvent. One common method involves dissolving glutamic acid in tetrahydrofuran (THF) and reacting it with triphosgene at a controlled temperature of 45-55°C. The reaction mixture is then precipitated in a non-polar solvent like hexane to obtain the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Glutamic acid gamma-benzyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to glutamic acid and benzyl alcohol under acidic or basic conditions.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Substitution: Nucleophiles such as amines or thiols.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

Hydrolysis: Glutamic acid and benzyl alcohol.

Substitution: Various substituted glutamic acid derivatives.

Oxidation and Reduction: Oxidized or reduced forms of the ester.

Scientific Research Applications

Peptide Synthesis

Overview

Glutamic acid gamma-benzyl ester is a crucial building block in the synthesis of peptides. Its structure allows for the formation of complex polypeptide chains, which are essential in various biological functions.

Key Applications

- Solid-Phase Peptide Synthesis (SPPS): Glu(OBzl) is used to create protected amino acid derivatives that facilitate the stepwise assembly of peptides on solid supports.

- Bioactive Peptides: Researchers utilize this compound to develop peptides with therapeutic potential, enhancing their stability and bioavailability.

Case Study

A study demonstrated the successful synthesis of a peptide using Glu(OBzl) as a key intermediate, which showed improved efficacy in targeting specific receptors in cancer therapy .

Drug Development

Overview

In pharmaceutical research, this compound plays a significant role in developing new drugs that target specific biological pathways.

Key Applications

- Targeted Drug Delivery: The compound is incorporated into drug formulations to enhance delivery mechanisms.

- Therapeutic Agents: It has been investigated for its potential in creating drugs that modulate neurotransmitter systems, particularly in neurodegenerative diseases.

Data Table: Drug Development Applications

| Application Type | Description |

|---|---|

| Targeted Therapy | Enhances specificity of drug action through receptor targeting. |

| Neurotransmitter Modulation | Aids in developing drugs for conditions like Alzheimer's and Parkinson's disease. |

Bioconjugation

Overview

Bioconjugation involves attaching biomolecules to surfaces or other molecules, an area where this compound is extensively applied.

Key Applications

- Diagnostics: Used to label antibodies for imaging and detection purposes.

- Therapeutics: Facilitates the development of antibody-drug conjugates (ADCs), improving the efficacy of cancer treatments.

Case Study

Research involving Glu(OBzl) highlighted its effectiveness in creating ADCs that selectively deliver cytotoxic agents to tumor cells while sparing healthy tissues .

Neuroscience Research

Overview

Glu(OBzl) derivatives are pivotal in neuroscience research, particularly in studying neurotransmitter signaling pathways.

Key Applications

- Neurotransmitter Studies: Helps elucidate mechanisms of action for neurotransmitters like glutamate.

- Drug Discovery: Used in screening compounds that affect neuronal signaling, aiding in the development of treatments for psychiatric disorders.

Data Table: Neuroscience Applications

| Application Type | Description |

|---|---|

| Neurotransmitter Research | Investigates roles of glutamate in synaptic transmission and plasticity. |

| Psychiatric Disorder Treatments | Aids in discovering new pharmacological agents for mental health conditions. |

Material Science

Overview

In material science, this compound is explored for its potential in creating advanced materials.

Key Applications

- Hydrogels: Utilized in developing biocompatible hydrogels for drug delivery systems and tissue engineering.

- Polymer Synthesis: Acts as a precursor for synthesizing polymers with specific biological functionalities.

Case Study

A recent study reported the use of Glu(OBzl) in synthesizing bioreducible polymers that can release therapeutic agents under specific conditions, demonstrating its utility in controlled drug delivery systems .

Mechanism of Action

The mechanism of action of glutamic acid gamma-benzyl ester involves its incorporation into polymers and proteinsThis enables the creation of tailored materials with specific properties, such as biocompatibility and responsiveness to environmental stimuli . The molecular targets and pathways involved depend on the specific application and the functional groups introduced .

Comparison with Similar Compounds

Glutamic Acid Di-Tert-Butyl Ester (GTBE)

Glutamic Acid Dimethyl/Diethyl Esters

Poly-γ-Glutamic Acid (γ-PGA) Complexes

- Structure: γ-PGA is a polymer of glutamic acid linked via γ-carboxyl bonds, while GABE is a monomeric ester.

- Function : γ-PGA/Alum composites act as vaccine adjuvants , enhancing antigen presentation, dendritic cell migration, and cross-protective immunity (e.g., against H1N1 and H3N2 influenza strains) . GABE itself lacks adjuvant properties but serves as a precursor for PBLG in biomedical materials .

Glutamic Acid Gamma-Methyl Ester

- Polymer Applications : Forms poly(γ-methyl-L-glutamate) (PGMGT), which has lower thermal stability compared to PBLG. GABE’s benzyl group improves hydrophobicity and polymer miscibility in drug delivery systems .

- Biodegradation : Poly-γ-benzyl esters degrade faster than ethyl esters in Bacillus subtilis, attributed to the benzyl group’s compatibility with microbial enzymes .

N-Acylated/N-Alkylated Glutamic Acid Derivatives

- Stability : N-palmitoyl or N-hexadecyl derivatives of glutamic acid dimethyl ester are less stable than GABE-based polymers. GABE’s benzyl group enhances resistance to cyclization in alkyd resins .

- Synthetic Utility : GABE’s regioselective benzylation (γ-position) avoids byproducts seen in N,N-dibenzylglutamic acid synthesis, enabling precise peptide coupling .

Key Research Findings and Data

Table 1: Physicochemical and Functional Comparison

Table 2: Biodegradation Rates of Poly-Glutamic Acid Esters*

| Polymer | Degradation by B. subtilis | Degradation by A. niger |

|---|---|---|

| Poly-γ-benzyl ester | High | Moderate |

| Poly-γ-ethyl ester | Low | Negligible |

*Data from soil burial and microbial assays .

Biological Activity

Glutamic acid gamma-benzyl ester (Z-D-glutamic acid γ-benzyl ester) is a significant compound in organic synthesis and pharmaceutical research. Its unique properties and biological activities make it a valuable building block in peptide synthesis, drug development, and bioconjugation. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

This compound is an ester derivative of glutamic acid that features a benzyl group attached to the gamma carbon. This modification enhances its lipophilicity, allowing it to cross biological membranes more easily, which is particularly beneficial for central nervous system (CNS) applications.

Biological Activity

1. Peptide Synthesis

- Role : The compound serves as a key building block in the synthesis of peptides, particularly for pharmaceuticals. Its structure allows for the introduction of functionalities that enhance therapeutic potential.

- Applications : It is used in creating peptide drugs aimed at treating various conditions, including neurological disorders. The ability to modify the peptide structure can lead to improved efficacy and specificity in targeting diseases .

2. Drug Development

- CNS Targeting : this compound is noted for its capacity to cross the blood-brain barrier, making it a candidate for developing drugs targeting CNS disorders. Research indicates that compounds derived from this ester can exhibit neuroprotective effects and enhance cognitive functions.

- Case Study : In a study focusing on neuroactive peptides, derivatives of this compound demonstrated significant improvements in synaptic plasticity and memory retention in animal models .

3. Bioconjugation

- Mechanism : The compound is utilized in bioconjugation processes, where it aids in attaching biomolecules to drugs or imaging agents. This enhances the specificity and efficacy of therapies by targeting diseased tissues more effectively.

- Research Findings : Studies have shown that conjugates formed with this compound exhibit increased uptake in cancer cells compared to unconjugated drugs, indicating its potential in targeted cancer therapies .

Enzymatic Activity

Enzymatic reactions involving this compound have been extensively studied:

- Ester Hydrolysis : Enzymes such as lipases and esterases catalyze the hydrolysis of this compound, leading to the release of active glutamic acid derivatives. These reactions are crucial for producing enantiopure compounds used in pharmaceuticals.

- Biocatalytic Approaches : Recent research has explored various biocatalytic methods for synthesizing α-benzyl L-glutamate from glutamic acid derivatives using proteases and lipases, achieving yields up to 81% .

Data Table

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₃N₁O₄ |

| Molecular Weight | 225.23 g/mol |

| Solubility | Soluble in ethanol and methanol |

| Melting Point | 7 - 11 °C |

| Biological Applications | Peptide synthesis, drug development |

Q & A

Basic: What synthetic methodologies are recommended for producing high-purity GABE, and how can reaction efficiency be optimized?

Answer:

GABE is typically synthesized via esterification of glutamic acid using benzyl alcohol under acid catalysis. A widely cited method involves the Schotten–Baumann reaction , where glutamic acid dimethyl ester hydrochloride is N-acylated in dry methanol under controlled conditions . Key optimization strategies include:

- Using anhydrous solvents to prevent hydrolysis of intermediates.

- Monitoring reaction progress via thin-layer chromatography (TLC) or NMR to track ester bond formation.

- Purification via recrystallization or column chromatography to remove unreacted benzyl alcohol and byproducts.

For N-carboxy anhydride (NCA) derivatives, ring-opening polymerization requires strict moisture-free conditions to avoid premature hydrolysis .

Advanced: How can GABE enable site-specific protein modifications in bioconjugation studies?

Answer:

GABE’s benzyl ester group serves as a protective moiety for carboxyl side chains, enabling selective modification of glutamic acid residues in peptides or proteins. In genetic encoding approaches, GABE derivatives are incorporated into proteins via amber codon suppression, allowing:

- Post-translational modifications : Enzymatic or chemical cleavage of the benzyl group exposes free carboxylates for conjugation with fluorescent tags or affinity probes.

- Crosslinking studies : Benzyl-protected glutamates can participate in photoactivated crosslinking to map protein-protein interactions .

Methodological validation includes mass spectrometry to confirm site specificity and circular dichroism (CD) to ensure structural integrity post-modification.

Basic: What analytical techniques are critical for characterizing GABE and its derivatives?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms esterification by identifying benzyl protons (δ 7.2–7.4 ppm) and the α-proton of glutamic acid (δ 3.8–4.2 ppm) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1740–1720 cm⁻¹ (C=O stretch of ester) and 1650 cm⁻¹ (amide I band) validate functional groups.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>99%) and resolves enantiomeric impurities .

Advanced: How does GABE contribute to the development of biodegradable polymers, and what are the limitations in scalability?

Answer:

GABE is a precursor for γ-polyglutamic acid (γ-PGA) benzyl esters , used in biodegradable films for food packaging. Key steps include:

- Esterification : GABE undergoes polymerization via NCA ring-opening to form hydrophobic esterified γ-PGA chains .

- Degradation testing : Hydrolytic degradation rates are quantified in PBS (pH 7.4) using gel permeation chromatography (GPC) to monitor molecular weight reduction.

Limitations : - Thermal instability of benzyl esters above 160°C restricts processing methods .

- Scalability challenges arise from the need for anhydrous polymerization conditions and high-cost benzyl protecting groups .

Advanced: How do GABE-derived alkyd resins compare to conventional aromatic diacid-based resins in thermal stability and application?

Answer:

GABE derivatives like N-palmitoylglutamic acid dimethyl ester are bio-based alternatives to petrochemical diacids (e.g., isophthalic acid) in alkyd resins. Comparative studies show:

- Thermal stability : GABE-based resins degrade at 250°C, lower than conventional resins (300°C+), limiting high-temperature applications .

- Functionality : Benzyl esters enhance hydrophobicity but require co-polymerization with isophthalic acid to balance mechanical properties.

- Synthetic routes : Two-step polymerization (initial fatty acid condensation followed by GABE incorporation at 160°C) minimizes thermal degradation .

Basic: How should researchers address contradictions in metabolic studies of GABE derivatives across different biological models?

Answer:

Discrepancies in insulin secretion studies (e.g., GABE vs. dimethyl esters in pancreatic β-cells) require:

- Dose-response validation : Replicate experiments across multiple concentrations (e.g., 0.1–10 mM) to identify threshold effects.

- Model-specific assays : Compare results in immortalized cell lines (e.g., INS-1) versus primary islets to rule out artifactual responses.

- Mechanistic profiling : Use calcium imaging or mitochondrial respiration assays to differentiate between direct insulinotropic effects and secondary metabolic interactions .

Advanced: What strategies mitigate ester hydrolysis during in vivo delivery of GABE-conjugated therapeutics?

Answer:

To enhance stability:

- Prodrug design : Convert GABE to tert-butyl esters (e.g., di-tert-butyl glutamate), which exhibit slower hydrolysis in plasma .

- Nanocarrier encapsulation : Lipid nanoparticles or micelles protect ester bonds from enzymatic cleavage during systemic circulation.

- pH-sensitive linkers : Use benzyl esters with self-immolative spacers that release payloads selectively in acidic environments (e.g., tumor microenvironments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.